5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
The compound with the chemical formula 5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a fluorinated aromatic compound It contains a trifluoromethyl group, a chlorinated benzene ring, and a fused triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the introduction of the trifluoromethyl group and the chlorinated benzene ring, followed by the formation of the triazole ring. Common synthetic routes include:
Nucleophilic Substitution: Starting with a chlorinated benzene derivative, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under basic conditions.
Cyclization: The formation of the triazole ring can be achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the triazole ring or the chlorinated benzene ring, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine atom or the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, and various halogenating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups like ethers, amines, or halides.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals
Biology
In biological research, the compound is used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated and chlorinated groups make it a useful tool in tracing and imaging studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its triazole ring is a common motif in many bioactive molecules, and its fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
FC(F)(F)C1=CC2=NC=NN2C(Br)=C1: A brominated analog with similar properties but different reactivity.
FC(F)(F)C1=CC2=NC=NN2C(I)=C1:
FC(F)(F)C1=CC2=NC=NN2C(CH3)=C1: A methylated analog with different electronic properties and reactivity.
Uniqueness
The compound 5-Chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its combination of a trifluoromethyl group, a chlorinated benzene ring, and a triazole ring. This combination imparts unique chemical and physical properties, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
5-chloro-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-4(7(9,10)11)2-6-12-3-13-14(5)6/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSYTSWOFJBACS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NC=N2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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